molecular formula C11H12N2O2 B13687970 [3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol

[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B13687970
M. Wt: 204.22 g/mol
InChI Key: WBOKQXKZTDMKMO-UHFFFAOYSA-N
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Description

[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2-methylbenzyl group attached to the oxadiazole ring, which is further connected to a methanol group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of 2-methylbenzyl hydrazine with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process and subsequent functionalization. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The hydrogen atoms on the benzyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The presence of the benzyl and methanol groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol: Similar structure with a methoxy group instead of a methyl group.

    [3-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]benzyl: Contains a benzimidazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of [3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzyl group enhances its hydrophobicity and potential interactions with biological membranes, while the oxadiazole ring provides a versatile platform for further functionalization.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

[3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C11H12N2O2/c1-8-4-2-3-5-9(8)6-10-12-11(7-14)15-13-10/h2-5,14H,6-7H2,1H3

InChI Key

WBOKQXKZTDMKMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=NOC(=N2)CO

Origin of Product

United States

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